molecular formula C18H18N4O4S B4995196 4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one CAS No. 400752-99-0

4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B4995196
CAS No.: 400752-99-0
M. Wt: 386.4 g/mol
InChI Key: FIMKAOLSZYXIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes multiple functional groups, such as an amino group, a nitrophenyl group, and a diazatricyclic core, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one typically involves multi-step organic reactions. One common approach is to start with the formation of the tricyclic core through a series of cyclization reactions. The introduction of the nitrophenyl group can be achieved via nitration reactions, while the amino group can be introduced through amination reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: The nitrophenyl group can be reduced to an amino group, altering the compound’s reactivity and biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce a wide range of functional groups, leading to a diverse array of products.

Scientific Research Applications

4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s biological activity is of interest for the development of new pharmaceuticals

    Medicine: Research is ongoing to explore the compound’s potential therapeutic effects. Its ability to interact with various biological targets makes it a promising candidate for drug development.

    Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. The exact pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    4-amino-12,12-dimethyl-5-[(4-methylphenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: This compound has a similar tricyclic structure but with a methylphenyl group instead of a nitrophenyl group.

    4-amino-12,12-dimethyl-5-[(4-chlorophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one: This compound features a chlorophenyl group, which alters its chemical reactivity and biological activity.

Uniqueness

The presence of the nitrophenyl group in 4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one imparts unique chemical and biological properties. This group can participate in various chemical reactions, such as reduction to an amine, which can significantly alter the compound’s activity. Additionally, the nitrophenyl group can enhance the compound’s ability to interact with biological targets, making it a valuable scaffold for drug development.

Properties

IUPAC Name

4-amino-12,12-dimethyl-5-[(4-nitrophenyl)methyl]-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-18(2)8-12-13(9-26-18)27-16-15(12)17(23)21(19)14(20-16)7-10-3-5-11(6-4-10)22(24)25/h3-6H,7-9,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMKAOLSZYXIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)N(C(=N3)CC4=CC=C(C=C4)[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201106786
Record name 3-Amino-3,5,6,8-tetrahydro-6,6-dimethyl-2-[(4-nitrophenyl)methyl]-4H-pyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400752-99-0
Record name 3-Amino-3,5,6,8-tetrahydro-6,6-dimethyl-2-[(4-nitrophenyl)methyl]-4H-pyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400752-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-3,5,6,8-tetrahydro-6,6-dimethyl-2-[(4-nitrophenyl)methyl]-4H-pyrano[4′,3′:4,5]thieno[2,3-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201106786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.